3-Nonaprenyl-4-hydroxy-5-methoxybenzoic acid
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Overview
Description
3-nonaprenyl-4-hydroxy-5-methoxybenzoic acid is a monohydroxybenzoic acid that is 4-hydroxybenzoic acid in which the hydrogens at positions 3 and 5 are substituted by a methoxy and a nonaprenyl group. It is a member of phenols, a monohydroxybenzoic acid and a methoxybenzoic acid. It derives from a 3-nonaprenyl-4,5-dihydroxybenzoic acid. It is a conjugate acid of a 3-nonaprenyl-4-hydroxy-5-methoxybenzoate.
Scientific Research Applications
Antioxidant Activity
3-Nonaprenyl-4-hydroxy-5-methoxybenzoic acid has shown potential in antioxidant applications. A related compound, 3-hydroxy-5-(3-hydroxy-5-methylphenoxy)-4-methoxybenzoic acid, was isolated from the fungus Aspergillus carneus and demonstrated strong antioxidant activity, indicating the potential of similar compounds in this area (Xu et al., 2017).
Enzyme Inhibition
Certain derivatives of this compound, like 5-hydroxy-3-mercapto-4-methoxybenzoic acid, have been studied for their potential as enzyme inhibitors. This compound specifically showed noncompetitive inhibition of catechol O-methyltransferase, an enzyme involved in the metabolism of catecholamines (Borchardt & Huber, 1982).
Flavor Encapsulation
A derivative, vanillic acid (4-hydroxy-3-methoxybenzoic acid), has been used in food science for flavor encapsulation. This compound was successfully intercalated into layered double hydroxide to produce controlled release flavor nanohybrids (Hong, Oh & Choy, 2008).
Influence on Ascorbic Acid
Studies on aromatic acids, including derivatives of this compound, showed their ability to cause depletion of adrenal ascorbic acid, indicating potential biological impacts on vitamin C levels (Lowenthal & Jaques, 1953).
Metabolism Studies
Research has also explored how bacteria metabolize derivatives of this compound, such as 3,4,5-trimethoxybenzoic acid. These studies have implications for understanding bacterial pathways and potential biotechnological applications (Donnelly & Dagley, 1980).
Radiation Induced Processes
The interaction of methoxy- and hydroxy-benzoic acids with gamma radiation has been studied, which is relevant for applications in food irradiation and preservation (Gaisberger & Solar, 2001).
properties
Molecular Formula |
C53H80O4 |
---|---|
Molecular Weight |
781.2 g/mol |
IUPAC Name |
4-hydroxy-3-methoxy-5-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]benzoic acid |
InChI |
InChI=1S/C53H80O4/c1-40(2)20-12-21-41(3)22-13-23-42(4)24-14-25-43(5)26-15-27-44(6)28-16-29-45(7)30-17-31-46(8)32-18-33-47(9)34-19-35-48(10)36-37-49-38-50(53(55)56)39-51(57-11)52(49)54/h20,22,24,26,28,30,32,34,36,38-39,54H,12-19,21,23,25,27,29,31,33,35,37H2,1-11H3,(H,55,56)/b41-22+,42-24+,43-26+,44-28+,45-30+,46-32+,47-34+,48-36+ |
InChI Key |
FDPPBYXDOXRDHA-JSGWLJPKSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC1=C(C(=CC(=C1)C(=O)O)OC)O)/C)/C)/C)/C)/C)/C)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=C(C(=CC(=C1)C(=O)O)OC)O)C)C)C)C)C)C)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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